5-chloro-N-(3,4-dimethylphenyl)-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, a dimethylphenyl group, a fluorophenyl group, and a methanesulfonyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as 4-chloro-2-aminopyrimidine with 3,4-dimethylbenzaldehyde under acidic or basic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Fluorophenyl Group: This step involves the reaction of the intermediate with 4-fluorobenzyl chloride under suitable conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids to disrupt their function.
Comparison with Similar Compounds
Similar Compounds
- 5-CHLORO-N-(3,4-DIMETHYLPHENYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE
- 5-CHLORO-N-(3,4-DIMETHYLPHENYL)PENTANAMIDE
Uniqueness
5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is unique due to the presence of the methanesulfonyl group and the specific arrangement of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H17ClFN3O3S |
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Molecular Weight |
433.9 g/mol |
IUPAC Name |
5-chloro-N-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H17ClFN3O3S/c1-12-3-8-16(9-13(12)2)24-19(26)18-17(21)10-23-20(25-18)29(27,28)11-14-4-6-15(22)7-5-14/h3-10H,11H2,1-2H3,(H,24,26) |
InChI Key |
IPEOEHLRMMOZKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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